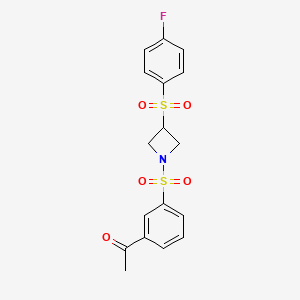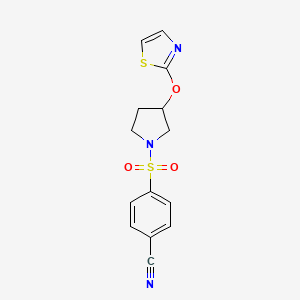![molecular formula C18H12N4O3S2 B2524944 3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1115285-18-1](/img/structure/B2524944.png)
3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine is a heterocyclic compound that features several interesting structural motifs, including a benzodioxole, a thiophene, an oxadiazole, and a pyridazine ring. These types of compounds are often studied for their potential interactions with biological receptors, such as benzodiazepine receptors, due to the presence of these heterocycles which can confer various biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that build the complex structure from simpler precursors. For instance, the synthesis of 1,3,4-oxadiazole derivatives can be achieved through the reaction of cyanoacetic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by various reactions to introduce different substituents, such as aryldiazonium chlorides or aromatic aldehydes . Similarly, the synthesis of oxadiazolo[3,4-d]pyridazine trioxides involves the reaction of bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of nitric and trifluoroacetic acids . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by techniques such as single-crystal X-ray diffraction analysis. For example, the structure of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides revealed a planar molecule with unusual bond lengths and angles, which could influence the compound's reactivity and interaction with biological targets . The presence of substituents like methoxy, methylthio, and phenylthio groups can significantly affect the binding affinity to receptors, as seen in various imidazo[1,2-b]pyridazines .
Chemical Reactions Analysis
Compounds containing oxadiazole and thiazole rings can undergo a variety of chemical reactions. For example, 1,3,4-oxadiazoles can react with nitrile oxides to form dioxadiazines , or with hydrazine derivatives to yield pyrazolo[3,4-b]pyridine derivatives . These reactions are often used to introduce new functional groups or to create fused ring systems, which can alter the compound's chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups, the degree of conjugation, and the overall molecular geometry can affect properties like solubility, melting point, and stability. For example, the introduction of methylenedioxy groups was found to be beneficial for the activity of certain imidazo[1,2-b]pyridazines, while polymethoxy or dimethyl substituents were generally detrimental . These properties are crucial for the compound's potential as a drug candidate, as they determine its behavior in biological systems and its suitability for pharmaceutical formulations.
Scientific Research Applications
Biological Activities of Structural Components
Coumarin and Oxadiazole Derivatives : Derivatives of coumarin and oxadiazole, similar to the structural components of the query compound, exhibit a wide range of pharmacological activities. These include anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive properties (Jalhan et al., 2017).
Antitubercular Activity : The antitubercular activity of oxadiazole derivatives, particularly against Mycobacterium tuberculosis, showcases the therapeutic potential of these structures in treating tuberculosis, with some derivatives exhibiting significant activity against drug-resistant strains (Asif, 2014).
Optoelectronic Applications : Quinazoline and pyrimidine derivatives, which share structural similarities with the query compound, have been researched for their applications in optoelectronic materials. These materials are valuable for creating novel photo- and electroluminescent elements, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells, highlighting the potential for the compound in materials science (Lipunova et al., 2018).
Synthetic Routes and Sensing Applications : The synthetic versatility of oxadiazoles, including 1,3,4-oxadiazole scaffolds, is highlighted by their broad spectrum of applications ranging from pharmacology to materials science. This underscores the potential synthetic utility of the compound in developing chemosensors and fluorescent frameworks, especially for metal-ion sensing (Sharma et al., 2022).
properties
IUPAC Name |
5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S2/c1-2-15(26-7-1)18-19-16(25-22-18)9-27-17-6-4-12(20-21-17)11-3-5-13-14(8-11)24-10-23-13/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWQUGSAITZXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)
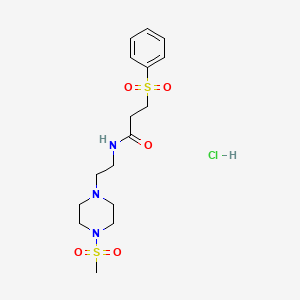
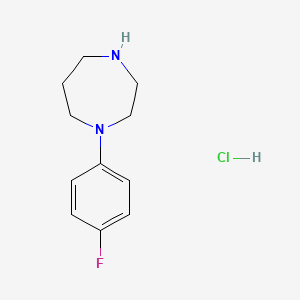
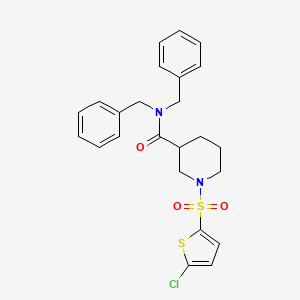
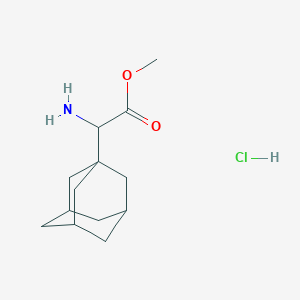
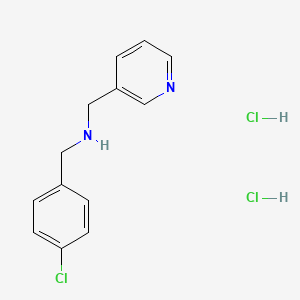
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)
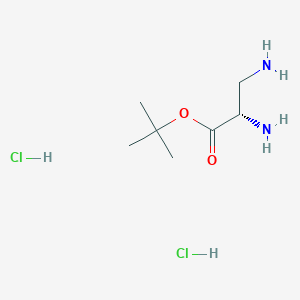
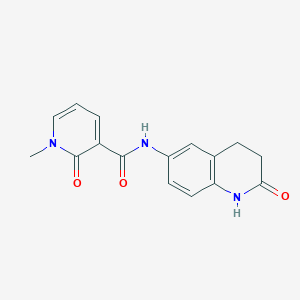
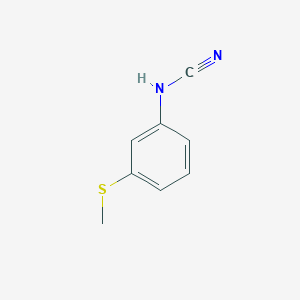
![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)
![7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2524880.png)
